

# Application Notes and Protocols: Synthesis of 1-Boc-azetidine-3-yl-methanol

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Compound of Interest

Compound Name: 1-Boc-azetidine-3-yl-methanol

Cat. No.: B136578

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## \*\*Abstract

This document provides a detailed protocol for the synthesis of **1-Boc-azetidine-3-yl-methanol**, a valuable building block in medicinal chemistry and drug development, particularly as a linker in antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The synthesis involves the reduction of commercially available 1-Boc-azetidine-3-carboxylic acid using a borane-tetrahydrofuran complex. This method is efficient and proceeds with a high yield.

## \*\*Introduction

**1-Boc-azetidine-3-yl-methanol** is a key intermediate in the synthesis of various pharmaceutical compounds. The azetidine moiety provides conformational rigidity, which can be advantageous in drug design. The hydroxyl group offers a versatile handle for further functionalization. This protocol details a reliable method for the preparation of this compound from its corresponding carboxylic acid.

#### **Reaction Scheme**

Caption: A flowchart illustrating the key steps in the synthesis of **1-Boc-azetidine-3-yl-methanol**.

## **Safety Precautions**

• Borane-THF is a flammable and corrosive reagent. Handle it in a well-ventilated fume hood.



- The reaction with borane can generate hydrogen gas, which is highly flammable.
- Dry ice/acetone baths should be handled with appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.
- All procedures should be carried out by trained personnel in a laboratory setting.

## Conclusion

This protocol provides a straightforward and high-yielding method for the synthesis of **1-Boc-azetidine-3-yl-methanol**. The procedure is well-documented and can be readily implemented in a standard organic chemistry laboratory. The resulting product is of sufficient purity for use in subsequent synthetic steps in drug discovery and development.

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